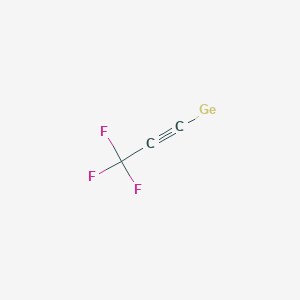
3,3,3-Trifluoropropynylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,3-Trifluoroprop-1-yn-1-yl)germane is a chemical compound that features a germanium atom bonded to a trifluoropropynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,3-Trifluoroprop-1-yn-1-yl)germane typically involves the reaction of germanium tetrachloride with a trifluoropropynyl lithium reagent. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
GeCl4+CF3C≡CLi→(3,3,3-Trifluoroprop-1-yn-1-yl)germane+LiCl
Industrial Production Methods
Industrial production methods for (3,3,3-Trifluoroprop-1-yn-1-yl)germane are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3,3,3-Trifluoroprop-1-yn-1-yl)germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can yield germanium hydrides.
Substitution: The trifluoropropynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds.
Scientific Research Applications
(3,3,3-Trifluoroprop-1-yn-1-yl)germane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Materials Science: The compound is investigated for its potential use in the development of new materials with unique electronic properties.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Industry: It may be used in the production of specialized coatings and polymers.
Mechanism of Action
The mechanism by which (3,3,3-Trifluoroprop-1-yn-1-yl)germane exerts its effects is not fully understood. its reactivity is primarily influenced by the presence of the trifluoropropynyl group, which can participate in various chemical transformations. The molecular targets and pathways involved in its biological activities are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(3,3,3-Trifluoroprop-1-yn-1-yl)benzene: This compound features a benzene ring instead of a germanium atom.
Tetrakis(3,3,3-trifluoroprop-1-yn-1-yl)germane: This compound contains four trifluoropropynyl groups bonded to a single germanium atom.
Uniqueness
(3,3,3-Trifluoroprop-1-yn-1-yl)germane is unique due to the presence of both a germanium atom and a trifluoropropynyl group. This combination imparts distinct chemical properties that are not observed in similar compounds, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C3F3Ge |
|---|---|
Molecular Weight |
165.66 g/mol |
InChI |
InChI=1S/C3F3Ge/c4-3(5,6)1-2-7 |
InChI Key |
NUNUCWNFKSGDBF-UHFFFAOYSA-N |
Canonical SMILES |
C(#C[Ge])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















